2-amino-N,3,3-trimethylbutanamidehydrochloride
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Overview
Description
2-amino-N,3,3-trimethylbutanamide hydrochloride is an organic compound belonging to the class of valine derivatives. It is a small molecule with the chemical formula C7H16N2O·HCl and a molecular weight of 180.68 g/mol . This compound is known for its applications in various scientific research fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-N,3,3-trimethylbutanamide hydrochloride typically involves the reaction of valine derivatives with appropriate reagents under controlled conditions. One common method includes the reaction of 2-amino-3,3-dimethylbutanoic acid with thionyl chloride to form the corresponding acid chloride, which is then reacted with ammonia to yield the desired amide .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using automated reactors and stringent quality control measures to ensure high purity and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
2-amino-N,3,3-trimethylbutanamide hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the amide group to an amine group.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include oxo derivatives, primary amines, and substituted amides, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2-amino-N,3,3-trimethylbutanamide hydrochloride has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2-amino-N,3,3-trimethylbutanamide hydrochloride involves its interaction with specific molecular targets, such as matrix metalloproteinase-9. This interaction leads to the inhibition of enzyme activity, affecting various biological pathways and processes . The compound’s structure allows it to bind to the active site of the enzyme, thereby blocking its function and modulating cellular activities .
Comparison with Similar Compounds
Similar Compounds
- 2-amino-N,N,3-trimethylbutanamide
- 2-amino-3,3-dimethylbutanamide
- N,3,3-trimethylbutanamide
Uniqueness
2-amino-N,3,3-trimethylbutanamide hydrochloride is unique due to its specific structural features, such as the presence of both amino and amide groups, which confer distinct chemical reactivity and biological activity. This compound’s ability to interact with specific molecular targets, such as matrix metalloproteinase-9, sets it apart from other similar compounds .
Properties
IUPAC Name |
2-amino-N,3,3-trimethylbutanamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2O.ClH/c1-7(2,3)5(8)6(10)9-4;/h5H,8H2,1-4H3,(H,9,10);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKINSHAGISCSSV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(C(=O)NC)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H17ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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